molecular formula C9H10Cl2Si B14327271 Dichloro(cyclopropyl)phenylsilane CAS No. 105645-30-5

Dichloro(cyclopropyl)phenylsilane

Cat. No.: B14327271
CAS No.: 105645-30-5
M. Wt: 217.16 g/mol
InChI Key: GRWUGCYNXFTYIY-UHFFFAOYSA-N
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Description

Dichloro(cyclopropyl)phenylsilane is an organosilicon compound characterized by the presence of a cyclopropyl group, a phenyl group, and two chlorine atoms attached to a silicon atom. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(cyclopropyl)phenylsilane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with dichlorophenylsilane under controlled conditions. This reaction typically requires an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: Dichloro(cyclopropyl)phenylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized to form silanols or reduced to form silanes.

    Cyclopropanation: The cyclopropyl group can participate in cyclopropanation reactions, forming new cyclopropane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium alkoxides or amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are employed.

    Reduction: Reducing agents like lithium aluminum hydride are used.

Major Products:

  • Substitution reactions yield various substituted silanes.
  • Oxidation reactions produce silanols.
  • Reduction reactions result in silanes.

Scientific Research Applications

Dichloro(cyclopropyl)phenylsilane finds applications in several scientific fields:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cyclopropanation reactions.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: It is utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of dichloro(cyclopropyl)phenylsilane involves the reactivity of the silicon atom and the cyclopropyl group. The silicon atom can undergo nucleophilic substitution reactions, while the cyclopropyl group can participate in ring-opening reactions. These reactions are facilitated by the electronic properties of the phenyl group, which can stabilize reaction intermediates.

Comparison with Similar Compounds

    Phenylsilane: Similar to dichloro(cyclopropyl)phenylsilane but lacks the cyclopropyl and chlorine groups.

    Cyclopropylsilane: Contains a cyclopropyl group but lacks the phenyl and chlorine groups.

    Dichlorophenylsilane: Contains phenyl and chlorine groups but lacks the cyclopropyl group.

Uniqueness: this compound is unique due to the combination of the cyclopropyl, phenyl, and chlorine groups attached to the silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications.

Properties

CAS No.

105645-30-5

Molecular Formula

C9H10Cl2Si

Molecular Weight

217.16 g/mol

IUPAC Name

dichloro-cyclopropyl-phenylsilane

InChI

InChI=1S/C9H10Cl2Si/c10-12(11,9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

GRWUGCYNXFTYIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1[Si](C2=CC=CC=C2)(Cl)Cl

Origin of Product

United States

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